molecular formula C10H16Cl2N2O B2830735 1-(6-Methoxypyridin-3-yl)cyclobutan-1-amine;dihydrochloride CAS No. 2361639-27-0

1-(6-Methoxypyridin-3-yl)cyclobutan-1-amine;dihydrochloride

Cat. No.: B2830735
CAS No.: 2361639-27-0
M. Wt: 251.15
InChI Key: HEHZOGDUJIEKBL-UHFFFAOYSA-N
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Description

1-(6-Methoxypyridin-3-yl)cyclobutan-1-amine;dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is characterized by its molecular structure, which includes a methoxypyridine ring and a cyclobutanamine moiety, and is typically available in its dihydrochloride salt form.

Preparation Methods

The synthesis of 1-(6-Methoxypyridin-3-yl)cyclobutan-1-amine;dihydrochloride involves several steps, starting with the preparation of the methoxypyridine ring and the cyclobutanamine moiety. The synthetic route typically includes:

    Formation of the Methoxypyridine Ring: This can be achieved through various methods, including the reaction of pyridine derivatives with methoxy reagents under controlled conditions.

    Cyclobutanamine Synthesis: The cyclobutanamine moiety can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reaction: The final step involves coupling the methoxypyridine ring with the cyclobutanamine moiety, followed by the formation of the dihydrochloride salt through the addition of hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow synthesis and high-throughput screening.

Chemical Reactions Analysis

1-(6-Methoxypyridin-3-yl)cyclobutan-1-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxypyridine ring, using reagents such as halogens or nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Scientific Research Applications

1-(6-Methoxypyridin-3-yl)cyclobutan-1-amine;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyridin-3-yl)cyclobutan-1-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(6-Methoxypyridin-3-yl)cyclobutan-1-amine;dihydrochloride can be compared with other similar compounds, such as:

    1-(6-Methoxypyridin-3-yl)cyclobutan-1-amine: The non-dihydrochloride form of the compound, which may have different solubility and stability properties.

    1-(6-Methoxypyridin-3-yl)cyclobutan-1-amine;monohydrochloride: A similar compound with a different number of hydrochloride groups, potentially affecting its reactivity and applications.

    Other Methoxypyridine Derivatives: Compounds with similar methoxypyridine rings but different substituents or functional groups, which may exhibit different chemical and biological properties.

Properties

IUPAC Name

1-(6-methoxypyridin-3-yl)cyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-13-9-4-3-8(7-12-9)10(11)5-2-6-10;;/h3-4,7H,2,5-6,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHZOGDUJIEKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2(CCC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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